molecular formula C9H4F6O2 B6312919 2-(4'-Trifluoromethyl)phenoxy-2,2-difluoroacetyl fluoride CAS No. 1357625-26-3

2-(4'-Trifluoromethyl)phenoxy-2,2-difluoroacetyl fluoride

Cat. No.: B6312919
CAS No.: 1357625-26-3
M. Wt: 258.12 g/mol
InChI Key: AIFRRLXTVMKKPQ-UHFFFAOYSA-N
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Description

2-(4’-Trifluoromethyl)phenoxy-2,2-difluoroacetyl fluoride is an organic compound with the molecular formula C9H4F6O2 It is characterized by the presence of trifluoromethyl and difluoroacetyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Trifluoromethyl)phenoxy-2,2-difluoroacetyl fluoride typically involves the reaction of 4-trifluoromethylphenol with difluoroacetyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, a base such as potassium carbonate is used to facilitate the reaction, and the process is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-(4’-Trifluoromethyl)phenoxy-2,2-difluoroacetyl fluoride may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Trifluoromethyl)phenoxy-2,2-difluoroacetyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroacetyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

2-(4’-Trifluoromethyl)phenoxy-2,2-difluoroacetyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with fluorine-containing functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(4’-Trifluoromethyl)phenoxy-2,2-difluoroacetyl fluoride involves its interaction with specific molecular targets. The trifluoromethyl and difluoroacetyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Fluorosulfonyl)difluoroacetyl fluoride: This compound shares the difluoroacetyl group but has a fluorosulfonyl group instead of the trifluoromethyl group.

    4,4′-Bis(trifluoromethyl)-2,2′-bipyridine: This compound contains two trifluoromethyl groups and is used in different applications.

Uniqueness

2-(4’-Trifluoromethyl)phenoxy-2,2-difluoroacetyl fluoride is unique due to the combination of its trifluoromethyl and difluoroacetyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and potential for forming stable products, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethyl)phenoxy]acetyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-7(16)9(14,15)17-6-3-1-5(2-4-6)8(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFRRLXTVMKKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC(C(=O)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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